Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Overview

Description

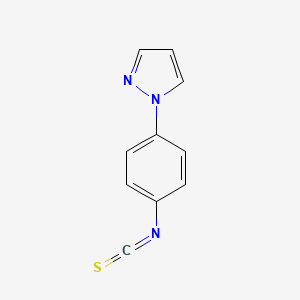

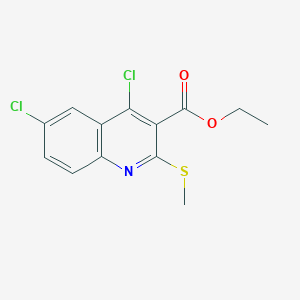

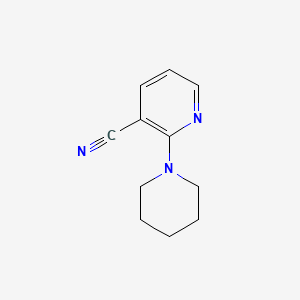

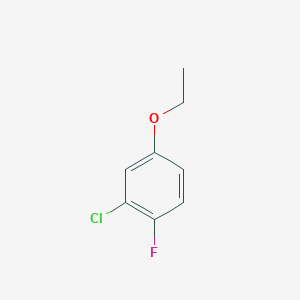

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a chemical compound with the molecular formula C13 H11 Cl2 N O2 S . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has two chlorine atoms and a methylthio group attached to it. The carboxylate group is attached via an ethyl group .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a versatile compound used in the synthesis of various heterocyclic systems due to its reactivity in nucleophilic substitution reactions and its ability to undergo various organic transformations. For instance, it has been employed in the synthesis of pyrrolopyrazinothienoquinolines, a new fused pyrazine ring system, highlighting its utility in expanding the diversity of heterocyclic compounds available for further study and potential applications in drug discovery and material science (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

Regioselective Reactions

The compound demonstrates significant potential in regioselective S_NAr reactions, allowing for the selective introduction of various substituents into the quinoline ring system. Such chemical transformations are crucial for the design and synthesis of compounds with specific biological or physical properties. This aspect was exemplified in studies where poly-halo-quinoline-3-carboxylates underwent transformation into diversely substituted products under mild conditions, showcasing the chemical versatility of the this compound scaffold (Zhao & Zhou, 2010).

Applications in Photovoltaic Devices

Interestingly, derivatives of this compound have been explored for their photovoltaic properties, leading to applications in organic–inorganic photodiode fabrication. Films deposited from these derivatives demonstrate rectification behavior and photovoltaic properties under both dark and illumination conditions, suggesting their potential use in developing new materials for solar energy conversion and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Fluorescent Dyes

Additionally, this compound and its derivatives have been utilized in the synthesis of fluorescent dyes, demonstrating potential applications in liquid crystal displays (LCDs). The synthesized dyes exhibit excellent orientation parameters in nematic liquid crystals, suggesting their suitability for use in advanced display technologies and highlighting the broad applicability of this chemical scaffold in materials science (Bojinov & Grabchev, 2003).

Safety and Hazards

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

properties

IUPAC Name |

ethyl 4,6-dichloro-2-methylsulfanylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)10-11(15)8-6-7(14)4-5-9(8)16-12(10)19-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGNGBKXHHRCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371340 | |

| Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227958-96-5 | |

| Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)

![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B1596929.png)

![N-[1-(4-pentylphenyl)ethylidene]hydroxylamine](/img/structure/B1596939.png)